molecular formula C7H2Br3NS B1297819 2,4,6-Tribromophenyl isothiocyanate CAS No. 22134-11-8

2,4,6-Tribromophenyl isothiocyanate

Cat. No.: B1297819
CAS No.: 22134-11-8
M. Wt: 371.88 g/mol
InChI Key: ACYYDRJUIUJDCG-UHFFFAOYSA-N
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Description

Scientific Research Applications

2,4,6-Tribromophenyl isothiocyanate has numerous applications in scientific research:

Biochemical Analysis

Biochemical Properties

2,4,6-Tribromophenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form covalent bonds with amino groups in proteins, leading to the modification of these proteins. This interaction can affect the activity of enzymes and other proteins, making this compound a useful tool in studying protein function and enzyme activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain enzymes involved in cell signaling, leading to changes in cellular responses. Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The binding interactions of this compound with biomolecules are crucial for its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including cell death and tissue damage. These dosage-dependent effects are important for understanding the safety and efficacy of this compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver and other tissues, leading to the formation of metabolites that can further interact with biomolecules. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which can affect its activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound within cells can influence its activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is important for its function. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Post-translational modifications and targeting signals can influence the localization of this compound, affecting its activity and function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromophenyl isothiocyanate typically involves the reaction of 2,4,6-tribromophenylamine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{C}_6\text{H}_2\text{Br}_3\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{NCS} + 2\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: The compound can react with nucleophiles to form addition products.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

    Catalysts: Bases such as triethylamine and pyridine are often used to facilitate the reactions.

Major Products:

Comparison with Similar Compounds

    Phenyl isothiocyanate: Lacks the bromine substituents and has different reactivity and applications.

    2,4,6-Tribromophenol: Contains the same bromine substituents but lacks the isothiocyanate group, leading to different chemical properties and uses.

Uniqueness: 2,4,6-Tribromophenyl isothiocyanate is unique due to the presence of both the isothiocyanate group and the three bromine atoms on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

1,3,5-tribromo-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYYDRJUIUJDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N=C=S)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334194
Record name 2,4,6-Tribromophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22134-11-8
Record name 2,4,6-Tribromophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22134-11-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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